
Kif18A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kif18A-IN-1 is a potent and selective inhibitor of the kinesin family member 18A (KIF18A), a motor protein involved in the regulation of microtubule dynamics during cell division. KIF18A plays a crucial role in chromosome alignment and segregation during mitosis, making it an attractive target for cancer therapy, particularly in tumors exhibiting high chromosomal instability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kif18A-IN-1 involves high-throughput screening to identify an ATP-non-competitive hit, which is then optimized for potency, selectivity, and pharmacokinetic properties . The lead candidates bind to KIF18A with sub-nanomolar potency and exhibit long drug-target residence times
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Kif18A-IN-1 primarily undergoes binding interactions with its target protein, KIF18A. It does not participate in traditional chemical reactions like oxidation, reduction, or substitution. Instead, its activity is characterized by its ability to inhibit the ATPase activity of KIF18A, thereby disrupting microtubule dynamics and mitotic progression .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents to introduce functional groups that enhance its binding affinity. Common reagents include those used in organic synthesis, such as solvents, catalysts, and protecting groups. The reaction conditions are optimized to achieve high selectivity and potency.
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is characterized by its high potency and selectivity for KIF18A. No significant by-products are typically formed due to the optimized reaction conditions.
Scientific Research Applications
Kif18A-IN-1 has several scientific research applications, particularly in the fields of cancer biology and drug discovery. Its ability to selectively inhibit KIF18A makes it a valuable tool for studying the role of this motor protein in cell division and tumor progression . Additionally, this compound is used in preclinical studies to evaluate its potential as a therapeutic agent for cancers with high chromosomal instability . It has shown promising results in reducing tumor growth and improving survival rates in animal models .
Mechanism of Action
Kif18A-IN-1 exerts its effects by binding to KIF18A and inhibiting its ATPase activity . This inhibition disrupts the regulation of microtubule dynamics, leading to defects in chromosome alignment and segregation during mitosis . As a result, cells treated with this compound experience mitotic arrest and cell death, particularly in cancer cells with high chromosomal instability . The molecular targets and pathways involved include the mitotic spindle assembly checkpoint and the regulation of kinetochore-microtubule attachments .
Comparison with Similar Compounds
Similar Compounds: Several other compounds have been developed to target KIF18A and other kinesin family members. These include ISM9682A, a novel and potent KIF18A inhibitor with high selectivity and efficacy . Other similar compounds include inhibitors targeting different kinesin family members, such as KIF11 and KIF15 .
Uniqueness of Kif18A-IN-1: This compound is unique due to its high selectivity for KIF18A and its ability to inhibit the ATPase activity of this motor protein without affecting other kinesin family members . This selectivity reduces the potential for off-target effects and enhances its therapeutic potential for treating cancers with high chromosomal instability .
Properties
Molecular Formula |
C28H40N4O5S2 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-4-(tert-butylsulfamoyl)-N-[3-(tert-butylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C28H40N4O5S2/c1-26(2,3)30-38(34,35)21-9-7-8-20(18-21)29-25(33)23-11-10-22(39(36,37)31-27(4,5)6)19-24(23)32-16-14-28(12-13-28)15-17-32/h7-11,18-19,30-31H,12-17H2,1-6H3,(H,29,33) |
InChI Key |
XQJSQKALBZNWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)N3CCC4(CC4)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


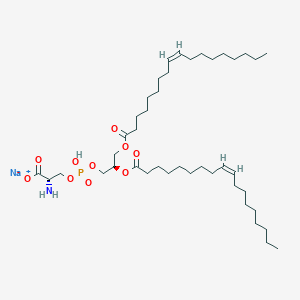
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)
![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)
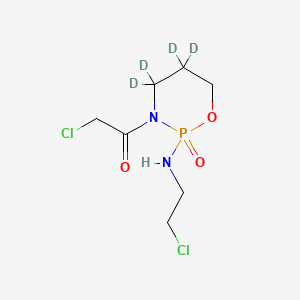

![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
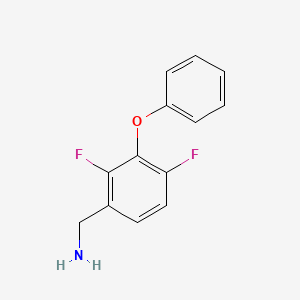
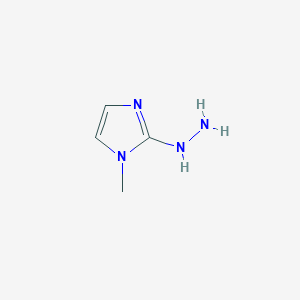

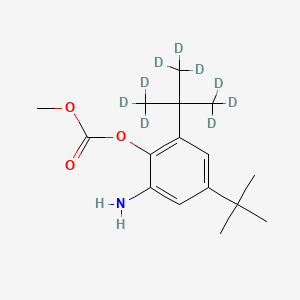
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
